molecular formula C36H56N12O14S B1681086 SQ 28517 CAS No. 92131-67-4

SQ 28517

Cat. No.: B1681086
CAS No.: 92131-67-4
M. Wt: 913 g/mol
InChI Key: OWGUAZVXFNLVED-FJANOWQUSA-N
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Description

The compound “SQ 28517” is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the sequential addition of various functional groups. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure but differs in functional groups.

    Cephalosporin: Another antibiotic with a related core structure but distinct side chains.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92131-67-4

Molecular Formula

C36H56N12O14S

Molecular Weight

913 g/mol

IUPAC Name

7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C36H56N12O14S/c1-16(42-19(4)50)29(56)44-18(3)31(58)46-30(57)17(2)43-22(9-7-11-40-35(38)39)24(52)12-26(54)62-13-21-14-63-34-36(41-15-49,33(61)48(34)27(21)32(59)60)47-25(53)10-6-8-23(28(37)55)45-20(5)51/h15-18,22-24,34,43,52H,6-14H2,1-5H3,(H2,37,55)(H,41,49)(H,42,50)(H,44,56)(H,45,51)(H,47,53)(H,59,60)(H4,38,39,40)(H,46,57,58)/t16-,17-,18-,22?,23?,24?,34?,36?/m0/s1

InChI Key

OWGUAZVXFNLVED-FJANOWQUSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O

SMILES

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O

Canonical SMILES

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SQ 28517;  SQ-28517;  SQ28517; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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